molecular formula C6H14N2O3S B1267354 n,n-Dimethylmorpholine-4-sulfonamide CAS No. 5433-57-8

n,n-Dimethylmorpholine-4-sulfonamide

Cat. No. B1267354
CAS RN: 5433-57-8
M. Wt: 194.25 g/mol
InChI Key: OPFOHHASSCNHHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n,n-Dimethylmorpholine-4-sulfonamide would involve methods similar to those used for other sulfonamides. N-Heteroaryl sulfonamides, significant in pharmaceuticals, are synthesized through direct C–N bond formation via N-heteroarylation, offering a genotoxicity-free alternative to traditional methods (Ghosh et al., 2023).

Molecular Structure Analysis

The molecular structure of n,n-Dimethylmorpholine-4-sulfonamide would be characterized by its sulfonamide group, a common feature in many bioactive compounds. This structure confers various biological activities, making sulfonamides versatile in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Chemical Reactions and Properties

Sulfonamides, including n,n-Dimethylmorpholine-4-sulfonamide, participate in a range of chemical reactions, contributing to their broad utility in medicinal chemistry. Their reactivity is guided by the sulfonamide group, enabling diverse biological activities and pharmaceutical applications (Carta et al., 2012).

Physical Properties Analysis

Compounds like n,n-Dimethylmorpholine-4-sulfonamide exhibit specific physical properties due to their molecular structure. These properties influence their solubility, stability, and interaction with biological systems, crucial for their effectiveness as therapeutic agents (Kiefer et al., 2011).

Chemical Properties Analysis

The chemical properties of n,n-Dimethylmorpholine-4-sulfonamide, particularly its reactivity and interactions with biological targets, are central to its pharmacological potential. These properties are determined by the functional groups present in its structure, enabling specific interactions with biological molecules and pathways (Okwuchukwu & Bandyopadhyay, 2020).

Scientific Research Applications

Enzyme Inhibitory and Computational Studies

N,N-Dimethylmorpholine-4-sulfonamide derivatives are explored in the context of Alzheimer’s disease treatment. A study by Abbasi et al. (2018) synthesizes a series of sulfonamides and tests them for inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's. Notably, one derivative exhibited significant inhibitory activity, suggesting potential as a lead structure for designing acetylcholinesterase inhibitors (Abbasi et al., 2018).

Novel Synthesis Techniques

Yavari et al. (2014) report a novel one-pot synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives using N,N-dimethylmorpholine-4-sulfonamide. This method yields moderate to good results, indicating its utility in creating complex sulfonamide structures (Yavari et al., 2014).

Structural and Thermochemical Studies

A study by Aitipamula et al. (2012) investigates the solvate formation in sulfonamides like N,N-dimethylmorpholine-4-sulfonamide. The study characterizes various solvates and examines their stability and molecular interactions. This research provides insights into the physical and chemical properties of sulfonamide derivatives (Aitipamula et al., 2012).

Antiviral Activity

Selvakumar et al. (2018) synthesize a series of morpholine substituted sulfonamide derivatives and evaluate their antiviral activity. One of the sulfonamide derivatives showed significantly higher antiviral activity than Ribavirin, a commercial antiviral drug, suggesting the potential of these derivatives in antiviral therapies (Selvakumar et al., 2018).

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

Ozmen Ozgun et al. (2019) create pyrazoline benzensulfonamides, integrating the pharmacophores of pyrazoline and sulfonamide. These compounds show inhibition of carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity, indicating their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Safety And Hazards

N,N-Dimethylmorpholine-4-sulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-dimethylmorpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c1-7(2)12(9,10)8-3-5-11-6-4-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFOHHASSCNHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279138
Record name n,n-dimethylmorpholine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethylmorpholine-4-sulfonamide

CAS RN

5433-57-8
Record name NSC11368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dimethylmorpholine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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